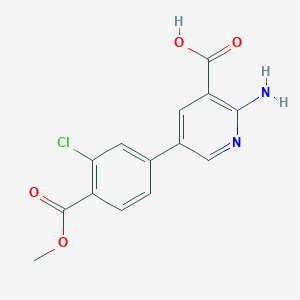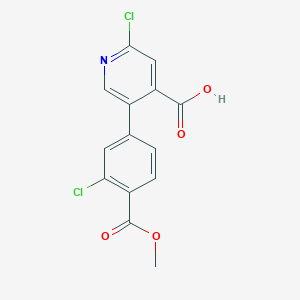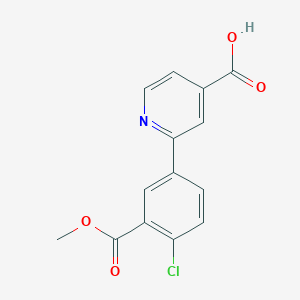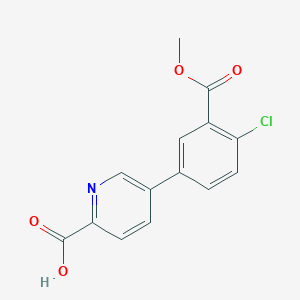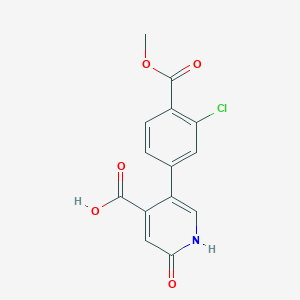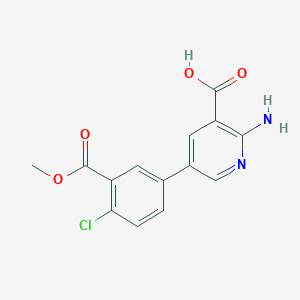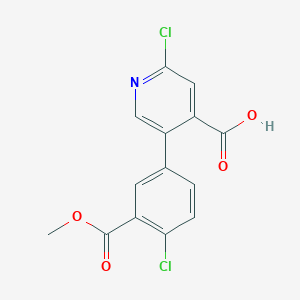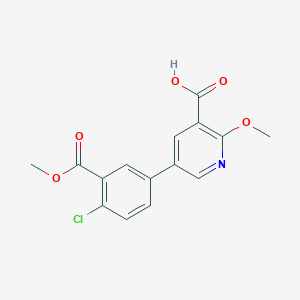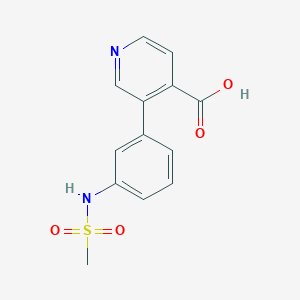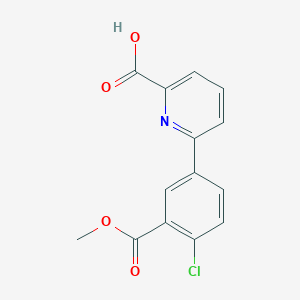
6-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid (6-CMPPA) is a synthetic organic compound with a molecular formula of C10H8ClNO4. It is a white crystalline powder which is soluble in water and alcohol. 6-CMPPA is a useful organic compound for many scientific research applications due to its ability to form complexes with metal ions. It is also known as a chelating agent, which is a compound that binds to metal ions and forms a coordination complex. This coordination complex can be used to study metal ion binding, transport, and reactivity.
Mecanismo De Acción
6-CMPPA can form complexes with metal ions by forming coordination bonds between the metal ion and the oxygen atoms of the 6-CMPPA molecule. The oxygen atoms of 6-CMPPA can act as a ligand, which is an atom or molecule that binds to the metal ion. The coordination bonds formed between the metal ion and the oxygen atoms of 6-CMPPA are known as chelate complexes. These chelate complexes can be used to study metal ion binding, transport, and reactivity.
Biochemical and Physiological Effects
6-CMPPA has been shown to have a variety of biochemical and physiological effects. It can act as an antioxidant, which is a compound that can reduce the damage caused by oxidative stress. Additionally, it can act as an anti-inflammatory agent, which is a compound that can reduce inflammation in the body. It can also act as an antifungal agent, which is a compound that can inhibit the growth of fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-CMPPA in lab experiments include its ability to form complexes with metal ions, its low toxicity, and its low cost. Additionally, it is easy to synthesize and is widely available. The limitations of using 6-CMPPA in lab experiments include its instability in some conditions, such as high temperatures and high pH levels. Additionally, it can be difficult to separate the chelate complexes formed with 6-CMPPA from other compounds.
Direcciones Futuras
For research involving 6-CMPPA include the development of new synthesis methods and the study of its effects on other biomolecules, such as RNA and lipids. Additionally, research could be conducted to determine the optimal conditions for the formation of chelate complexes with 6-CMPPA. Furthermore, research could be conducted to explore the potential applications of 6-CMPPA in medical, industrial, and environmental fields. Finally, research could be conducted to investigate the potential toxicity of 6-CMPPA in humans and other organisms.
Métodos De Síntesis
6-CMPPA can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with pyridine in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 4-chloro-3-methoxy-pyridin-2-one. The second step involves the reaction of this compound with 2-chloro-3-methoxybenzoyl chloride in the presence of a base, such as sodium acetate. This reaction produces 6-CMPPA.
Aplicaciones Científicas De Investigación
6-CMPPA is used in many scientific research applications, such as the study of metal ion binding, transport, and reactivity. It can also be used to study the effects of metal ions on proteins and enzymes. Additionally, 6-CMPPA can be used to study the effects of metal ions on DNA and other biomolecules. Its ability to form complexes with metal ions makes it an ideal compound for the study of metal ion binding.
Propiedades
IUPAC Name |
6-(4-chloro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)9-7-8(5-6-10(9)15)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLBFGGJINVLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=NC(=CC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

